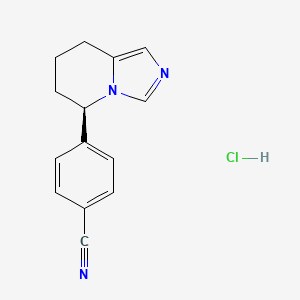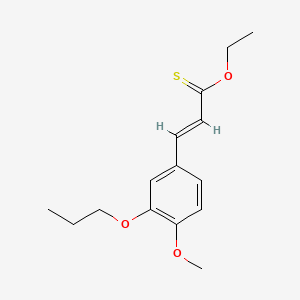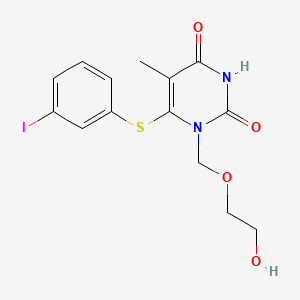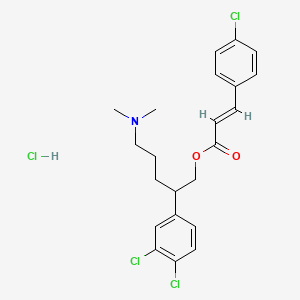
Piperidinium, 4-carboxy-1,1-dimethyl-, chloride, 2-(diethylamino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sch 2161 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and the ability to undergo various chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sch 2161 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of Sch 2161 is scaled up using large reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product. The industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Sch 2161 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving Sch 2161 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products: The major products formed from the reactions of Sch 2161 depend on the specific reagents and conditions used. These products often exhibit enhanced chemical and biological properties, making them valuable for further research and development.
科学的研究の応用
Sch 2161 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, Sch 2161 is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of Sch 2161 involves its interaction with specific molecular targets and pathways within the cell. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for developing new therapeutic strategies and improving the efficacy of existing treatments.
類似化合物との比較
Sch 2161 is compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include those with analogous structures or similar biological activities. The comparison focuses on aspects such as potency, selectivity, and safety profile, providing insights into the potential benefits of Sch 2161 over other compounds.
Conclusion
Sch 2161 is a compound of great interest due to its versatile chemical properties and wide range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for advancing knowledge in various fields. The comparison with similar compounds further underscores its uniqueness and potential for future developments.
特性
CAS番号 |
97238-28-3 |
|---|---|
分子式 |
C14H30Cl2N2O2 |
分子量 |
329.3 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;chloride;hydrochloride |
InChI |
InChI=1S/C14H29N2O2.2ClH/c1-5-15(6-2)9-12-18-14(17)13-7-10-16(3,4)11-8-13;;/h13H,5-12H2,1-4H3;2*1H/q+1;;/p-1 |
InChIキー |
SONZNDHFRCHDAL-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)CCOC(=O)C1CC[N+](CC1)(C)C.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)



![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)


![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)

